1-methyl-4-nitro-5-((4-nitrophenyl)thio)-1H-imidazole
Overview
Description
1-methyl-4-nitro-5-((4-nitrophenyl)thio)-1H-imidazole is a heterocyclic compound that features both nitro and thioether functional groups
Preparation Methods
The synthesis of 1-methyl-4-nitro-5-((4-nitrophenyl)thio)-1H-imidazole typically involves the following steps:
Thioether Formation: The thioether linkage is formed by reacting the nitroimidazole with 4-nitrothiophenol under basic conditions, such as using sodium hydroxide or potassium carbonate.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-methyl-4-nitro-5-((4-nitrophenyl)thio)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The thioether linkage can be cleaved under reductive conditions, such as using lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include amino derivatives and substituted imidazoles.
Scientific Research Applications
1-methyl-4-nitro-5-((4-nitrophenyl)thio)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand the interactions between nitroimidazole derivatives and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-5-((4-nitrophenyl)thio)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The thioether linkage may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.
Comparison with Similar Compounds
Similar compounds to 1-methyl-4-nitro-5-((4-nitrophenyl)thio)-1H-imidazole include:
1-methyl-4-nitro-5-phenyl-1H-imidazole: Lacks the thioether linkage, which may result in different biological activity.
1-methyl-4-nitro-5-(phenylthio)-1H-imidazole: Similar structure but without the additional nitro group on the phenyl ring, affecting its electronic properties and reactivity.
1-methyl-4-nitro-5-(4-aminophenyl)thio-1H-imidazole:
The uniqueness of this compound lies in its combination of nitro and thioether functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-nitro-5-(4-nitrophenyl)sulfanylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c1-12-6-11-9(14(17)18)10(12)19-8-4-2-7(3-5-8)13(15)16/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFNLMIFMCISIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215347 | |
Record name | 1-Methyl-4-nitro-5-[(4-nitrophenyl)thio]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392237-32-0 | |
Record name | 1-Methyl-4-nitro-5-[(4-nitrophenyl)thio]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=392237-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-nitro-5-[(4-nitrophenyl)thio]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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